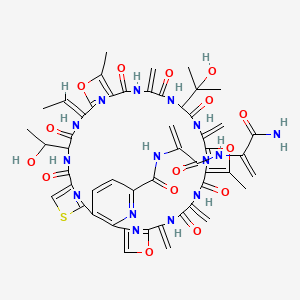

Berninamycin A

Description

Unii-M2B3X4HA2W has been reported in Streptomyces bernensis and Streptomyces with data available.

structure for this compound

Properties

IUPAC Name |

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFFHXXVDGAVPH-DKFXDEMXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H51N15O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1146.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58798-97-3 | |

| Record name | Berninamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058798973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BERNINAMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2B3X4HA2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin and Isolation of Berninamycin A from Streptomyces bernensis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin A is a potent thiopeptide antibiotic first discovered from the fermentation broth of Streptomyces bernensis.[1] This technical guide provides an in-depth overview of the origin, biosynthesis, and detailed methodologies for the isolation and purification of this compound. Quantitative data is summarized, and experimental workflows are visualized to facilitate a comprehensive understanding for research and development purposes.

Introduction

This compound belongs to the class of ribosomally synthesized and post-translationally modified peptides (RiPPs), characterized by a complex macrocyclic structure containing a pyridine core and multiple thiazole and oxazole rings.[2][3] These structural features are crucial for its biological activity, which involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[1][4] Its efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), makes it a compound of significant interest for antibiotic drug development. While originally isolated from Streptomyces bernensis, this compound and its analogs have also been identified in other actinomycetes, such as Streptomyces atroolivaceus and the novel species Streptomyces terrae.

Biosynthesis and Origin

The genetic blueprint for this compound production in Streptomyces bernensis is encoded within a dedicated biosynthetic gene cluster (BGC). This cluster, spanning approximately 12.9 kb, contains 11 open reading frames designated berA through berJ.

The biosynthesis initiates with the ribosomal synthesis of a precursor peptide, BerA. This prepeptide consists of a 31-amino acid leader peptide and a 16-amino acid core peptide. The core peptide undergoes extensive post-translational modifications, including dehydration and cyclization reactions, to form the characteristic heterocyclic rings and the 35-atom macrocycle of the mature antibiotic. The leader peptide is subsequently cleaved to yield the active this compound.

Quantitative Data

The production of this compound and its naturally occurring analogs can vary between different producer strains and fermentation conditions. The following table summarizes key quantitative data for this compound and some of its minor variants.

| Compound | Producing Organism | Molecular Formula | Molecular Weight (Da) | Relative Abundance/Yield | Reference |

| This compound | Streptomyces bernensis | C₅₁H₅₁N₁₅O₁₅S | 1145.34 | Major Product | |

| This compound | Streptomyces atroolivaceus | C₅₁H₅₁N₁₅O₁₅S | 1145.34 | 19 µg/mg (wet weight) | |

| Berninamycin B | Streptomyces bernensis | Not specified | Not specified | 1.5% of this compound | |

| Berninamycin C | Streptomyces bernensis | Not specified | Not specified | Trace amount | |

| Berninamycin D | Streptomyces bernensis | Not specified | Not specified | ~1.0% of this compound | |

| Berninamycin E | Streptomyces atroolivaceus | C₅₁H₅₃N₁₅O₁₅S | Not specified | Not specified |

Experimental Protocols

Fermentation of Streptomyces bernensis

A detailed protocol for the large-scale production of this compound is outlined below:

-

Inoculum Preparation: Initiate a starter culture of Streptomyces bernensis UC 5144 (NRRL 3575) in a suitable liquid medium, such as LB broth, and incubate for 3 days.

-

Large-Scale Fermentation: Use the starter culture to inoculate a larger volume of fermentation medium (e.g., 5 liters) in a fermentor.

-

Fermentation Conditions: Maintain the pH of the culture at 7.0 and ensure an excess of dissolved oxygen throughout the fermentation period. The incubation is typically carried out at 30°C for a period of 6 to 8 days.

-

Monitoring: Monitor the production of the antibiotic periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Extraction and Purification of this compound

The following protocol details the isolation of this compound from the fermentation culture:

-

Cell Harvesting: After the fermentation period, harvest the mycelial biomass by centrifugation.

-

Extraction: Extract the cell pellets with an organic solvent such as acetone or an acetonitrile:water mixture (50:50).

-

Concentration: Concentrate the crude extract under reduced pressure to remove the organic solvent.

-

Initial Purification: The aqueous residue can be subjected to open column chromatography using a hydrophobic resin, eluting with a stepwise gradient of methanol (e.g., 20%, 60%, and 100% methanol).

-

Final Purification: The fractions containing this compound are then pooled and subjected to preparative scale reverse-phase HPLC to obtain the pure compound.

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway Overview

Caption: Overview of the this compound biosynthetic pathway.

References

Berninamycin A: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin A is a potent thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. As a member of the thiopeptide class, it possesses a unique and complex macrocyclic structure containing several modified amino acids, including thiazole and oxazole rings. This intricate architecture is biosynthetically derived from a ribosomally synthesized precursor peptide that undergoes extensive post-translational modifications. This compound exhibits significant antimicrobial activity, primarily against Gram-positive bacteria, by inhibiting protein synthesis. Its novel mechanism of action and complex structure have made it a subject of interest for both academic research and drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies for this compound.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic peptide with a complex arrangement of modified amino acid residues. Its structure is characterized by a 35-atom macrocycle that includes a 2-oxazolyl-3-thiazolyl-pyridine core.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S | --INVALID-LINK-- |

| Molecular Weight | 1146.1 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMF and DMSO; moderately soluble in ethanol. | --INVALID-LINK-- |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of protein synthesis in Gram-positive bacteria. Its mechanism of action is similar to that of the well-characterized thiopeptide antibiotic, thiostrepton. This compound targets the 50S ribosomal subunit, where it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[1][2] This binding event interferes with the function of the ribosomal A site, thereby disrupting the elongation phase of protein synthesis.[1][2]

Antimicrobial Spectrum

| Bacterial Strain | Representative Thiopeptide MIC (µg/mL) |

| Staphylococcus aureus | 0.12 - 1.0 |

| Bacillus subtilis | 0.06 - 0.5 |

| Enterococcus faecalis | 0.25 - 2.0 |

Note: These values are representative and may vary depending on the specific thiopeptide and the bacterial strain tested.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation and purification of this compound from Streptomyces bernensis fermentation cultures, based on common methods for thiopeptide antibiotics.

-

Fermentation: Streptomyces bernensis is cultured in a suitable liquid medium (e.g., Tryptic Soy Broth) under aerobic conditions at 28-30°C for 5-7 days.

-

Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The mycelium is extracted with an organic solvent such as acetone or methanol. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Preliminary Purification: The crude extract is subjected to column chromatography on a hydrophobic resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water. Fractions are monitored for antibacterial activity.

-

High-Performance Liquid Chromatography (HPLC) Purification: Active fractions are pooled, concentrated, and further purified by reversed-phase HPLC.

-

Column: C18, 5 µm, 4.6 x 250 mm

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% TFA

-

Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 220 nm and 270 nm

-

Fractions corresponding to the peak of this compound are collected and lyophilized.

-

Structure Elucidation

The chemical structure of this compound has been elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-TOF) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Provides information on the number and types of protons in the molecule.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting different structural fragments.

-

-

Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound against various bacterial strains can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Inoculum: A bacterial suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antibiotic Dilutions: A stock solution of this compound in DMSO is prepared. Serial two-fold dilutions are made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the antibiotic dilutions. The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound on the bacterial ribosome.

Experimental Workflow for this compound Isolation and Characterization

Caption: Experimental workflow for the isolation and characterization of this compound.

Biosynthesis Pathway of this compound

References

Berninamycin A: A Macrocyclic Thiopeptide Antibiotic with Potent Activity Against Gram-Positive Pathogens

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin A is a ribosomally synthesized and post-translationally modified peptide (RiPP) antibiotic belonging to the thiopeptide class. Characterized by a unique 35-membered macrocyclic scaffold containing a distinctive 2-oxazolyl-3-thiazolyl-pyridine core, this compound exhibits potent inhibitory activity against a range of Gram-positive bacteria. Its mechanism of action involves the specific targeting of the bacterial ribosome, leading to the cessation of protein synthesis. This technical guide provides a comprehensive overview of this compound, encompassing its structure, mechanism of action, biosynthesis, and antibacterial spectrum. Detailed experimental protocols and visualizations are included to facilitate further research and development of this promising antibiotic scaffold.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiopeptide antibiotics, a class of sulfur-rich, highly modified macrocyclic peptides, have emerged as a promising source of new antibacterial agents due to their potent activity against multi-drug resistant Gram-positive pathogens. This compound, produced by the actinomycete Streptomyces bernensis, is a notable member of this class. Its complex molecular architecture and specific mode of action make it an attractive candidate for further investigation and therapeutic development. This document aims to provide a detailed technical resource for professionals engaged in the study and development of novel antibiotics.

Molecular Structure and Properties

This compound is a macrocyclic peptide with the chemical formula C₅₁H₅₁N₁₅O₁₅S. Its structure is distinguished by a 35-membered ring that embeds a 2-oxazolyl-3-thiazolyl-pyridine core. This core is crucial for its biological activity. The macrocycle is further decorated with several modified amino acids, including dehydroalanine and β-hydroxyvaline.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅₁H₅₁N₁₅O₁₅S |

| Molecular Weight | 1146.1 g/mol |

| Appearance | White solid |

| Solubility | Soluble in DMSO, moderately soluble in ethanol |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[1] Its primary target is the 50S ribosomal subunit, where it binds to a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11.[2] This binding event obstructs the function of the ribosomal A site, a critical location for the binding of aminoacyl-tRNA during peptide elongation. By interfering with this process, this compound effectively halts the translation of messenger RNA (mRNA) into proteins, leading to bacterial growth inhibition and cell death.

Signaling Pathway of this compound's Ribosomal Inhibition

The following diagram illustrates the key steps in the mechanism of action of this compound.

Antibacterial Spectrum

This compound demonstrates potent activity primarily against Gram-positive bacteria. While comprehensive data is limited, available information indicates its efficacy against several clinically relevant species.

Table 2: Minimum Inhibitory Concentrations (MIC) of a this compound-like Thiopeptide

| Bacterial Strain | MIC (µg/mL) |

| Micrococcus luteus MTCC 106 | 50 |

| Enterococcus faecium MTCC 789 | 60 |

| Listeria monocytogenes MTCC 839 | 60 |

| Enterococcus faecalis MTCC 439 | 70 |

| Streptococcus oralis MTCC 2696 | 70 |

| Bacillus subtilis MTCC 121 | 70 |

| Staphylococcus aureus MTCC 1430 | 90 |

Note: Data is for a closely related thiopeptide and serves as an indicator of potential this compound activity.

Biosynthesis

This compound is a product of ribosomal synthesis followed by extensive post-translational modifications. The biosynthetic pathway is orchestrated by a dedicated gene cluster, designated as the ber cluster, found in Streptomyces bernensis. This cluster contains the structural gene (berA) encoding a precursor peptide, along with genes for the enzymes responsible for the intricate modifications that lead to the final active antibiotic.

The Berninamycin Biosynthetic Gene Cluster

The ber gene cluster (berA-J) spans approximately 12.9 kb and contains 11 open reading frames (ORFs). The functions of some of these genes have been elucidated and are crucial for the formation of the characteristic thiopeptide scaffold.

Table 3: Genes in the this compound Biosynthetic Cluster and Their Putative Functions

| Gene | Putative Function |

| berA | Encodes the precursor peptide. |

| berB/C | Lantipeptide-like dehydratases for dehydroalanine/dehydrobutyrine formation. |

| berD | Putative pyridine-forming enzyme. |

| berE1/E2 | McbC-like dehydrogenases involved in thiazole/oxazole synthesis. |

| berG1/G2 | YcaO-type cyclodehydratases for thiazole/oxazole synthesis. |

| berH | Cytochrome P450 likely involved in hydroxylation of a valine residue. |

| berI | Homologous to NocA/NosA, likely involved in C-terminal amide formation. |

| berJ | 23S rRNA methyltransferase, conferring self-resistance to the producing organism. |

Biosynthetic Pathway of this compound

The biosynthesis begins with the ribosomal synthesis of the BerA precursor peptide. This peptide consists of a leader peptide, which guides the modification enzymes, and a core peptide that is ultimately transformed into this compound. A series of enzymatic reactions, including dehydration, cyclization, oxidation, and cleavage, are then carried out by the "Ber" enzymes to construct the mature antibiotic.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces Culture

This protocol provides a general workflow for the extraction and purification of this compound from a culture of a producing Streptomyces strain.

Methodology:

-

Cultivation: Inoculate a suitable production medium with a high-yielding Streptomyces strain (e.g., S. bernensis or S. atroolivaceus) and incubate under optimal conditions for antibiotic production.

-

Extraction: After the fermentation period, harvest the culture broth and mycelium. Extract the bioactive compounds using an organic solvent such as acetone or ethyl acetate.

-

Concentration: Remove the organic solvent from the extract under reduced pressure to obtain a crude extract.

-

Preliminary Purification: Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20. Elute with a gradient of solvents to separate compounds based on polarity.

-

Fraction Collection and Bioassay: Collect fractions and test their antibacterial activity against a sensitive indicator strain (e.g., Bacillus subtilis) to identify the fractions containing this compound.

-

Final Purification: Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to obtain pure this compound.

-

Structure Elucidation: Confirm the identity and purity of the isolated compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

In Vitro Protein Synthesis Inhibition Assay

This assay is used to determine the ability of this compound to inhibit bacterial protein synthesis in a cell-free system.

Methodology:

-

Preparation of Cell-Free Extract (S30 Extract):

-

Grow a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.

-

Harvest the cells by centrifugation and wash them with a suitable buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Centrifuge the lysate at 30,000 x g to remove cell debris, yielding the S30 supernatant containing ribosomes and other translational machinery.

-

-

In Vitro Translation Reaction:

-

Set up reaction mixtures containing the S30 extract, a buffer system with essential ions (e.g., Mg²⁺, K⁺), amino acids (including a radiolabeled amino acid like [³⁵S]-methionine), an energy source (ATP and GTP), and a template mRNA (e.g., luciferase mRNA).

-

Add varying concentrations of this compound to the reaction mixtures. Include a positive control (another known protein synthesis inhibitor like chloramphenicol) and a negative control (solvent vehicle).

-

Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Measurement of Protein Synthesis:

-

Stop the reactions by adding a precipitating agent like trichloroacetic acid (TCA).

-

Collect the precipitated proteins on a filter membrane.

-

Wash the filters to remove unincorporated radiolabeled amino acids.

-

Measure the radioactivity of the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of newly synthesized protein.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each concentration of this compound relative to the negative control.

-

Determine the IC₅₀ value, which is the concentration of this compound that inhibits protein synthesis by 50%.

-

Total Synthesis

The total chemical synthesis of this compound has not been reported in the literature to date. The complex macrocyclic structure with multiple chiral centers and modified amino acids presents a significant challenge for synthetic chemists. However, the synthesis of fragments and analogues of other thiopeptide antibiotics has been achieved, often employing strategies that mimic aspects of their biosynthesis, such as hetero-Diels-Alder reactions to form the central pyridine core. The development of a total synthesis for this compound would be a significant achievement, enabling the production of analogues with potentially improved pharmacological properties.

Conclusion and Future Directions

This compound represents a compelling macrocyclic thiopeptide antibiotic with a potent and specific mechanism of action against Gram-positive bacteria. Its unique structural features and ribosomal target make it a valuable scaffold for the development of new therapeutics to combat antibiotic resistance. Future research should focus on:

-

Comprehensive Evaluation of Antibacterial Spectrum: Determining the MIC values of pure this compound against a broad panel of clinically relevant and drug-resistant Gram-positive pathogens.

-

Elucidation of the Complete Biosynthetic Pathway: Characterizing the function of all enzymes in the ber gene cluster to enable biosynthetic engineering approaches for the production of novel analogues.

-

Total Synthesis and Analogue Development: Achieving the total chemical synthesis of this compound to facilitate structure-activity relationship (SAR) studies and the creation of derivatives with enhanced efficacy, solubility, and pharmacokinetic properties.

-

In Vivo Efficacy and Preclinical Studies: Evaluating the therapeutic potential of this compound and its promising analogues in animal models of infection.

By addressing these key areas, the scientific community can unlock the full potential of this compound as a next-generation antibiotic.

References

Unraveling the Molecular Machinery: A Technical Guide to the Mechanism of Action of Berninamycin A on Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin A, a member of the thiopeptide class of antibiotics, exhibits potent activity against Gram-positive bacteria by specifically targeting and inhibiting protein synthesis. This technical guide provides an in-depth exploration of the molecular mechanism underpinning the inhibitory action of this compound. We will dissect its interaction with the bacterial ribosome, detail the experimental methodologies used to elucidate this mechanism, present key quantitative data, and visualize the involved pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

Introduction

The rise of antibiotic-resistant pathogens necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Thiopeptide antibiotics, a class of ribosomally synthesized and post-translationally modified peptides, represent a promising avenue for such development. This compound, produced by Streptomyces bernensis, is a characteristic member of this family, known for its potent inhibition of protein synthesis in Gram-positive bacteria.[1][2][3] Understanding its precise mechanism of action is crucial for its potential therapeutic application and for the rational design of new derivatives with improved properties.

The Molecular Target: The 50S Ribosomal Subunit

The primary molecular target of this compound within the bacterial cell is the large (50S) ribosomal subunit, a key component of the protein synthesis machinery.[4][5]

Binding Site Specificity

Experimental evidence has pinpointed the binding site of this compound to a specific region on the 50S subunit. It interacts with a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding pocket is located in a functionally critical area of the ribosome known as the GTPase-associated center, which is involved in the recruitment of translational GTPase factors such as elongation factor G (EF-G) and elongation factor Tu (EF-Tu). The action of this compound is closely related to that of another well-characterized thiopeptide, thiostrepton, which binds to the same ribosomal region.

Mechanism of Inhibition of Protein Synthesis

Upon binding to the 23S rRNA-L11 complex, this compound disrupts the normal progression of the elongation cycle of protein synthesis. Its inhibitory effects are multifaceted, affecting several functions associated with the ribosomal A site (aminoacyl-tRNA binding site).

The binding of this compound is thought to induce a conformational change in the ribosome that interferes with the productive binding and function of elongation factors. More specifically, the presence of the antibiotic may sterically hinder the association of these factors with the ribosome or allosterically prevent the necessary conformational rearrangements required for their function. Early studies suggested that this compound's interaction occurs after the formation of the peptide bond and may interfere with one of the subsequent steps, such as:

-

tRNA release: Preventing the departure of the deacylated tRNA from the E site.

-

Movement of the nascent peptide chain: Hindering the translocation of the peptidyl-tRNA from the A site to the P site.

-

Messenger RNA (mRNA) movement: Impeding the translocation of the mRNA along the ribosome.

The overall consequence is a halt in polypeptide chain elongation, leading to the cessation of protein synthesis and ultimately, bacterial cell death.

References

- 1. microbiologyresearch.org [microbiologyresearch.org]

- 2. researchgate.net [researchgate.net]

- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the BerA Prepeptide in the Biosynthesis of Berninamycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Berninamycin A is a potent thiopeptide antibiotic characterized by a complex, highly modified macrocyclic structure. Its biosynthesis is a fascinating example of a ribosomally synthesized and post-translationally modified peptide (RiPP) pathway. At the heart of this intricate process lies the BerA prepeptide , a precursor molecule that serves as the scaffold upon which the final antibiotic is constructed. This technical guide provides an in-depth exploration of the pivotal role of BerA, detailing the experimental evidence that has elucidated its function and the consequences of its modification.

The BerA Prepeptide: The Blueprint for this compound

The berA gene within the berninamycin biosynthetic gene cluster (ber) encodes the BerA prepeptide. This precursor is composed of two distinct domains: an N-terminal leader peptide and a C-terminal core peptide .

-

Leader Peptide: This 31-amino acid sequence is not incorporated into the final structure of this compound. Its primary role is to act as a recognition motif for the suite of modifying enzymes encoded by the ber gene cluster. It effectively chaperones the core peptide through the enzymatic cascade, ensuring the correct sequence of post-translational modifications.

-

Core Peptide: This 16-amino acid sequence is the substrate for modification and ultimately forms the backbone of the mature this compound molecule.[1][2] It is exceptionally rich in serine residues, which are precursors to many of the heterocycles that define the thiopeptide class of antibiotics.

Post-Translational Modification Cascade: Transforming BerA into this compound

The journey from the linear BerA prepeptide to the bioactive, macrocyclic this compound involves a cascade of enzymatic modifications. These transformations are catalyzed by the "Ber" proteins and include:

-

Heterocyclization: Cysteine and serine/threonine residues in the core peptide are converted into thiazole and (methyl)oxazole rings, respectively. This is a hallmark of thiopeptide biosynthesis.

-

Dehydration: Serine and threonine residues are dehydrated to dehydroalanine (Dha) and dehydrobutyrine (Dhb).

-

Pyridine Ring Formation: A key structural feature of berninamycin, the 2-oxazolyl-3-thiazolyl-pyridine core, is formed from modified residues within the core peptide.

-

Macrocyclization: The modified core peptide is cyclized to form the characteristic 35-atom macrocycle.

-

Hydroxylation: A valine residue within the macrocycle is hydroxylated.

-

Leader Peptide Cleavage: Following modifications, the leader peptide is proteolytically removed.

-

C-terminal Amidation: The C-terminus of the core peptide is amidated, a step that is crucial for the activity of the final molecule.

The proposed sequence of these modifications and the enzymes involved are illustrated in the pathway diagram below.

Caption: Proposed biosynthetic pathway of this compound from the BerA prepeptide.

Experimental Elucidation of the BerA Prepeptide's Role

The function of the BerA prepeptide has been primarily investigated through gene mutation and heterologous expression studies. By introducing specific mutations into the berA gene and expressing the entire ber gene cluster in a non-native host organism, researchers have been able to observe the effects on the final products.

Key Experiments: Site-Directed Mutagenesis of berA

Site-directed mutagenesis of the berA gene, followed by heterologous expression in Streptomyces lividans and Streptomyces venezuelae, has been instrumental in understanding the structural requirements for the post-translational modifications.[2]

Table 1: Summary of BerA Core Peptide Mutations and Their Outcomes

| BerA Precursor | Host Organism | Primary Product(s) | Key Structural Features of Products | Implied Role of Mutated Residue |

| Wild-Type | S. lividans | This compound, Linear Precursors | Fully modified 35-atom macrocycle and two linear, nearly fully modified peptides. | - |

| Wild-Type | S. venezuelae | This compound analog (m/z = 1148.36) | Altered 35-atom macrocycle with a methyloxazoline instead of a methyloxazole. | - |

| T3A Mutant | S. lividans | Linear Precursors | Accumulation of linear peptides that have failed to form the pyridine and macrocycle. | Threonine at position 3 is critical for pyridine formation and subsequent macrocyclization. |

| T4A Mutant | S. lividans | Linear Precursors | Similar to the T3A mutant, accumulation of linear precursors. | Threonine at position 4 is also important for the maturation process, likely impacting macrocyclization. |

| T5A Mutant | S. lividans | No linear precursors observed | Production of the mature macrocycle is likely affected, though linear precursors do not accumulate. | Threonine at position 5 is essential for the formation of a methyloxazole, and its absence may halt the process at an earlier, unobserved stage. |

Data summarized from Malcolmson et al., 2013.[2]

The isolation of linear precursors from the heterologous expression of wild-type and mutant berA in S. lividans provides a snapshot into the timing of the biosynthetic events.[2] These linear forms have undergone nearly all modifications, including thiazole and oxazole formation, dehydrations, and C-terminal amidation, but have failed to form the pyridine ring and the final macrocycle. This suggests that pyridine formation is a late-stage event that precedes the final macrocyclization.

Experimental Protocols

The following is a summary of the methodologies employed in the investigation of the BerA prepeptide.

-

Plasmid Construction: The entire berninamycin gene cluster is first isolated from a genomic library of Streptomyces bernensis and cloned into a shuttle vector suitable for expression in Streptomyces, such as pSET152, to create a construct like pSET152+bern.

-

Mutagenesis: Specific point mutations (e.g., T3A, T4A, T5A) are introduced into the berA gene within the pSET152+bern plasmid using PCR-based site-directed mutagenesis techniques. This involves designing primers that contain the desired nucleotide change.

-

Verification: The entire berA gene in the modified plasmids is sequenced to confirm the presence of the intended mutation and the absence of any secondary mutations.

-

Host Strains: Engineered host strains of Streptomyces, such as S. lividans TK24 and S. venezuelae ATCC 10712, which are known to be efficient producers of secondary metabolites and have well-established genetic tools, are used.

-

Conjugative Transfer: The pSET152+bern plasmids (both wild-type and mutant versions) are transferred from a donor E. coli strain into the desired Streptomyces host via intergeneric conjugation.

-

Fermentation: The recombinant Streptomyces strains are grown in large-scale liquid cultures using appropriate production media to encourage the expression of the ber gene cluster and the production of berninamycin and its analogs.

-

Extraction: After fermentation, the mycelial cell mass is harvested by centrifugation. The secondary metabolites are then extracted from the cell pellet using organic solvents like acetone or methanol.

-

Chromatography: The crude extract is subjected to purification using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column. A gradient of water and acetonitrile (often with a formic acid modifier) is used to separate the different compounds.

-

Mass Spectrometry: The molecular weights of the purified compounds are determined using high-resolution mass spectrometry (e.g., LC-MS). Tandem mass spectrometry (MS/MS) is used to fragment the molecules, providing information about their sequence and the nature of the modifications.

-

NMR Spectroscopy: The precise chemical structure of the purified compounds, including the stereochemistry, is determined by a suite of Nuclear Magnetic Resonance (NMR) experiments (e.g., 1H, 13C, COSY, HSQC, HMBC).

Caption: Workflow for the study of BerA prepeptide function via heterologous expression.

Conclusions and Future Directions

The BerA prepeptide is unequivocally the central component in the biosynthesis of this compound, serving as the molecular canvas for a complex series of post-translational modifications. The leader peptide is essential for guiding the enzymatic machinery, while the core peptide provides the atomic framework of the final antibiotic.

Key takeaways from the research are:

-

The integrity of specific amino acid residues (Thr3, Thr4, Thr5) in the BerA core peptide is crucial for the correct progression of the biosynthetic cascade, particularly for the formation of the pyridine core and subsequent macrocyclization.

-

Disruption of these key residues can lead to the accumulation of linear, late-stage intermediates, providing valuable insights into the sequence of biosynthetic events.

-

The choice of heterologous host can influence the outcome of the modification process, as seen by the production of a methyloxazoline-containing analog in S. venezuelae.

While significant progress has been made, a complete understanding of the berninamycin biosynthesis is yet to be achieved. An in vitro reconstitution of the entire pathway with purified enzymes would be a landmark achievement, allowing for a precise determination of the kinetics and substrate specificity of each Ber enzyme. Such studies would not only deepen our fundamental understanding of RiPP biosynthesis but also pave the way for the bioengineering of novel thiopeptide antibiotics with improved therapeutic properties.

References

- 1. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The posttranslational modification cascade to the thiopeptide berninamycin generates linear forms and altered macrocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Antibacterial Spectrum of Berninamycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin A is a member of the thiopeptide class of antibiotics, a group of ribosomally synthesized and post-translationally modified peptides (RiPPs) known for their complex molecular architecture.[1][2][3] Isolated from Streptomyces bernensis, this macrocyclic antibiotic has garnered significant interest due to its potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[4][5] Thiopeptides are characterized by a central nitrogen-containing ring embedded within a macrocycle rich in thiazole moieties and dehydroamino acids. This compound's unique structural features are intrinsically linked to its specific mechanism of action and its spectrum of antibacterial efficacy. This document provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

The primary antibacterial activity of this compound stems from its potent inhibition of protein synthesis. Similar to the well-characterized thiopeptide thiostrepton, this compound targets the bacterial ribosome.

2.1 Ribosomal Binding Site

This compound binds to the 50S large ribosomal subunit. Specifically, it interacts with a complex formed by the 23S ribosomal RNA (rRNA) and the ribosomal protein L11. This binding site is located within the GTPase-associated region of the ribosome, a critical hub for the coordination of translation factors.

2.2 Inhibition of Protein Synthesis

The binding of this compound to the 23S rRNA-L11 complex sterically hinders the function of elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu). This interference disrupts multiple functions associated with the ribosomal A site (aminoacyl site), effectively halting the elongation phase of protein synthesis. By preventing the translocation of tRNA from the A site to the P site (peptidyl site), the peptide chain cannot be elongated, leading to a cessation of protein production and ultimately, bacterial cell death.

Antibacterial Spectrum

This compound exhibits potent activity primarily against Gram-positive bacteria. Its large molecular size is thought to hinder its passage through the outer membrane of Gram-negative bacteria, rendering it largely ineffective against this class of pathogens under standard laboratory conditions.

3.1 Quantitative Data

The antibacterial efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the available MIC data for this compound and related thiopeptides against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Notes |

| Gram-Positive Bacteria | ||||

| Bacillus subtilis | - | 7.22 | 6.3 | Data for this compound. |

| Staphylococcus aureus (MRSA) | - | 12.5 | 10.9 | Data for this compound. |

| Staphylococcus aureus | MTCC 1430 | 90 | ~78.5 | Data for an identical thiopeptide from S. terrae. |

| Enterococcus faecalis | MTCC 439 | 70 | ~61.1 | Data for an identical thiopeptide from S. terrae. |

| Enterococcus faecium | MTCC 789 | 60 | ~52.4 | Data for an identical thiopeptide from S. terrae. |

| Bacillus spp. | - | 70-90 | ~61.1-78.5 | Data for an identical thiopeptide from S. terrae. |

| Streptococcus pneumoniae | Penicillin-Resistant | - | - | Thiopeptide class is known to be active. Thiostrepton shows activity against penicillin-resistant strains. |

| Clostridium difficile | - | - | - | Thiopeptide class is known to be active. A derivative of a related thiopeptide showed MIC50 of 0.5 µg/mL. |

| Mycobacterium tuberculosis | - | - | - | Thiopeptide class is known to be active. Thiostrepton shows a very low MIC. |

| Gram-Negative Bacteria | ||||

| Escherichia coli | MTCC 1610 | >100 | >87.2 | No effect detected for an identical thiopeptide from S. terrae. |

| Pseudomonas aeruginosa | MTCC 1934 | >100 | >87.2 | No effect detected for an identical thiopeptide from S. terrae. |

Note: The molecular weight of this compound (1146.2 g/mol ) was used for µM conversions.

Experimental Protocols

The determination of the antibacterial spectrum of this compound relies on standardized microbiological assays. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

4.1 Broth Microdilution Method for MIC Determination

This method determines the MIC of an antimicrobial agent in a liquid medium.

4.1.1 Materials

-

96-well microtiter plates

-

Sterile cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

This compound stock solution of known concentration

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard, then diluted to yield a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the wells.

-

Sterile diluent (e.g., saline or broth)

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or microplate reader

4.1.2 Procedure

-

Preparation of Antibiotic Dilutions: A serial two-fold dilution of this compound is prepared in the microtiter plate. Typically, 50 µL of sterile broth is added to wells 2 through 12. 100 µL of the this compound working solution is added to well 1. 50 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded.

-

Inoculation: Each well (from 1 to 11) is inoculated with 50 µL of the standardized bacterial suspension. Well 11 serves as the positive control (bacterial growth without antibiotic), and well 12 serves as the negative control (sterile broth only).

-

Incubation: The microtiter plate is incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader.

Conclusion

This compound is a potent thiopeptide antibiotic with a well-defined mechanism of action targeting bacterial protein synthesis. Its antibacterial spectrum is primarily directed against Gram-positive bacteria, including clinically significant pathogens such as Staphylococcus aureus (including MRSA), Enterococcus species, and Bacillus species. While specific MIC data for this compound against pathogens like Streptococcus pneumoniae, Clostridium difficile, and Mycobacterium tuberculosis is limited, the known activity of the broader thiopeptide class suggests it holds promise against these organisms. Its lack of activity against Gram-negative bacteria is a notable limitation. The standardized methodologies presented here are crucial for the continued evaluation and potential development of this compound as a therapeutic agent in an era of growing antibiotic resistance.

References

- 1. apexbt.com [apexbt.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Host-dependent heterologous expression of berninamycin gene cluster leads to linear thiopeptide antibiotics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Initial In Vitro Studies and Biological Activity of Berninamycin A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berninamycin A is a member of the thiopeptide class of antibiotics, characterized by a highly modified macrocyclic peptide structure containing thiazole rings and dehydroamino acids. Isolated from Streptomyces bernensis, it has demonstrated potent antimicrobial activity, primarily against Gram-positive bacteria. This document provides a technical guide to the initial in vitro studies that have defined the biological activity and mechanism of action of this compound. It includes a summary of its inhibitory concentrations, detailed experimental protocols for key assays, and visualizations of its molecular interactions and experimental workflows.

Biological Activity and Spectrum of Action

This compound is a potent inhibitor of bacterial protein synthesis.[1][2] Its activity is most pronounced against Gram-positive organisms. Early studies have quantified this activity through the determination of Minimum Inhibitory Concentrations (MICs) against various bacterial strains.

Quantitative Antimicrobial Activity

The in vitro efficacy of this compound has been determined against key Gram-positive pathogens. The following table summarizes the available MIC data.

| Bacterial Strain | MIC (µM) | Reference |

| Bacillus subtilis | 6.3 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 | [3] |

Note: The molecular weight of this compound is approximately 1146.2 g/mol . The µM concentrations were calculated based on this for consistency.

Mechanism of Action

The primary molecular target of this compound is the bacterial ribosome. Its mechanism is analogous to that of thiostrepton, another well-characterized thiopeptide antibiotic.[3]

-

Ribosomal Binding: this compound binds with high affinity to the 23S rRNA component of the large (50S) ribosomal subunit. Specifically, it interacts with a complex formed by the 23S rRNA and the ribosomal protein L11.

-

Inhibition of Protein Synthesis: This binding event sterically hinders the function of the ribosomal A site, which is crucial for the binding of aminoacyl-tRNA during peptide elongation. This effectively stalls protein synthesis, leading to a bacteriostatic or bactericidal effect.

-

Induction of Transcriptional Activator TipA: In Streptomyces, this compound has also been shown to induce the transcriptional activator TipA, suggesting a potential role in signaling pathways within its producing organism.

Visualizing the Mechanism of Action

The following diagram illustrates the inhibitory action of this compound on the bacterial ribosome.

References

- 1. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiostrepton inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

The Role of Berninamycin A in the Induction of the Transcriptional Activator TipA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Berninamycin A, a member of the thiopeptide family of antibiotics, is a potent inhibitor of protein synthesis in Gram-positive bacteria. Its mechanism of action involves binding to the 23S rRNA and the L11 ribosomal protein, thereby disrupting the function of the ribosome. Beyond its direct antimicrobial activity, this compound also plays a significant role in inducing the expression of the transcriptional activator TipA in Streptomyces. TipA, a member of the MerR family of regulatory proteins, controls a resistance mechanism against thiopeptide antibiotics. This technical guide provides an in-depth overview of the molecular interactions between this compound and TipA, detailing the mechanism of transcriptional activation, relevant quantitative data, and comprehensive experimental protocols for studying this phenomenon.

Introduction

The emergence of antibiotic resistance is a critical global health challenge. Understanding the molecular mechanisms by which bacteria develop resistance is paramount for the development of new therapeutic strategies. Thiopeptide antibiotics, such as this compound, represent a class of natural products with significant antibacterial activity. However, their efficacy can be compromised by inducible resistance mechanisms. In Streptomyces lividans and other related species, the tipA gene encodes a transcriptional activator that, upon induction by thiopeptides, upregulates its own expression and potentially other resistance determinants, leading to reduced antibiotic susceptibility.

This guide focuses on the specific role of this compound in activating the TipA protein. We will explore the signaling pathway, from the entry of this compound into the cell to the subsequent activation of TipA-dependent transcription. Furthermore, we will present key quantitative data and detailed experimental methodologies to facilitate further research in this area.

The TipA Transcriptional Activator

The tipA gene encodes two proteins through alternative translational start sites: a full-length protein, TipAL, and a shorter C-terminal protein, TipAS. TipAL is the primary transcriptional activator, belonging to the MerR family of regulators. These proteins are characterized by an N-terminal DNA-binding domain and a C-terminal ligand-binding domain. The shorter TipAS protein consists of the C-terminal domain and is involved in sequestering the antibiotic.

Mechanism of Induction by this compound

The induction of TipA by this compound follows a well-defined molecular pathway. Upon entering the bacterial cell, this compound binds to the C-terminal domain of the TipAL protein. This binding event induces a conformational change in TipAL, which is transmitted to the N-terminal DNA-binding domain. In its inactive state, the DNA-binding domain of TipAL is not optimally configured to bind to the tipA promoter. However, the this compound-induced conformational change realigns the DNA-binding domain, increasing its affinity for the promoter region. This leads to the recruitment of RNA polymerase and the subsequent activation of tipA gene transcription.

Signaling Pathway of TipA Induction

The following diagram illustrates the signaling cascade leading to TipA activation by this compound.

Caption: Signaling pathway of TipA induction by this compound.

Quantitative Data on TipA Induction

The induction of TipA by this compound is a dose-dependent process. The following tables summarize representative quantitative data on this interaction. Note: The exact values may vary depending on the specific experimental conditions and strains used. The data presented here is based on typical findings in this research area.

Table 1: Dose-Response of tipA Promoter Activity to this compound

| This compound Concentration (µM) | Fold Induction of tipA Promoter |

| 0 | 1.0 |

| 0.01 | 5.2 |

| 0.1 | 25.8 |

| 1.0 | 150.3 |

| 10.0 | 210.5 |

Table 2: Binding Affinity of Thiopeptides to TipA

| Thiopeptide | Dissociation Constant (Kd) (µM) |

| This compound | 0.5 |

| Thiostrepton | 0.2 |

| Nosiheptide | 1.2 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the induction of TipA by this compound.

In Vitro Transcription Assay

This assay measures the ability of TipA to activate transcription from its own promoter in the presence of this compound.

Workflow Diagram:

Caption: Workflow for an in vitro transcription assay.

Methodology:

-

Protein Purification:

-

Overexpress His-tagged TipA protein in E. coli.

-

Lyse the cells and purify the protein using Ni-NTA affinity chromatography.

-

Dialyze the purified protein against a storage buffer.

-

-

DNA Template Preparation:

-

Amplify a DNA fragment containing the tipA promoter and a downstream reporter gene (e.g., a truncated gene for easy transcript size identification) by PCR.

-

Purify the PCR product.

-

-

In Vitro Transcription Reaction:

-

Set up reactions in a final volume of 20 µL containing:

-

Transcription buffer (40 mM Tris-HCl pH 7.9, 10 mM MgCl₂, 100 mM KCl, 1 mM DTT)

-

100 ng DNA template

-

200 nM purified TipA protein

-

Varying concentrations of this compound (dissolved in DMSO)

-

0.5 U Streptomyces RNA polymerase holoenzyme

-

200 µM each of ATP, CTP, GTP, and 10 µM UTP

-

10 µCi [α-³²P]UTP

-

-

Incubate the reactions at 30°C for 30 minutes.

-

-

Analysis:

-

Stop the reactions by adding 20 µL of stop solution (95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the RNA transcripts on a 6% denaturing polyacrylamide gel.

-

Visualize the radiolabeled transcripts by autoradiography.

-

Quantify the band intensities to determine the fold induction.

-

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to demonstrate the direct binding of TipA to the tipA promoter and how this binding is affected by this compound.

Workflow Diagram:

Caption: Workflow for an Electrophoretic Mobility Shift Assay (EMSA).

Methodology:

-

DNA Probe Preparation:

-

Synthesize complementary oligonucleotides corresponding to the tipA promoter region.

-

Anneal the oligonucleotides to form a double-stranded DNA probe.

-

End-label the probe with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the labeled probe.

-

-

Binding Reactions:

-

Set up binding reactions in a final volume of 20 µL containing:

-

Binding buffer (20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)

-

1 µg poly(dI-dC) (as a non-specific competitor)

-

10 fmol of labeled DNA probe

-

Varying concentrations of purified TipA protein

-

Varying concentrations of this compound

-

-

Incubate the reactions at room temperature for 20 minutes.

-

-

Electrophoresis and Analysis:

-

Load the samples onto a 5% native polyacrylamide gel.

-

Run the gel in 0.5x TBE buffer at 4°C.

-

Dry the gel and expose it to a phosphor screen or X-ray film to visualize the bands.

-

A "shifted" band indicates the formation of a TipA-DNA complex.

-

Conclusion

This compound serves as a potent inducer of the transcriptional activator TipA in Streptomyces. This induction is mediated by the direct binding of the antibiotic to the C-terminal domain of TipA, leading to a conformational change that enhances its DNA-binding activity and subsequent transcriptional activation of the tipA gene. This autoregulatory loop represents a key mechanism of thiopeptide resistance. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this important aspect of antibiotic resistance and to explore strategies to circumvent it. A thorough understanding of the this compound-TipA interaction is crucial for the rational design of novel thiopeptide antibiotics with improved efficacy and a reduced propensity for inducing resistance.

Methodological & Application

Application Notes & Protocols for the Purification and Isolation of Berninamycin A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the purification and isolation of Berninamycin A, a thiopeptide antibiotic with potent activity against Gram-positive bacteria. The protocols outlined below are based on established methods for isolating this compound and its analogs from Streptomyces species.

Introduction

This compound is a highly modified cyclic peptide antibiotic produced by fermentation of Streptomyces bernensis and Streptomyces atroolivaceus.[1][2] Its complex structure, featuring a pyridine core and multiple thiazole and oxazole rings, necessitates a multi-step purification strategy to isolate the active compound from the fermentation broth and cellular biomass. The following protocols describe two primary methods for the purification of this compound: a standard method employing hydrophobic interaction and reversed-phase chromatography, and an alternative method using solvent extraction and normal-phase chromatography.

Quantitative Data Summary

The efficiency of any purification protocol is assessed by the yield and purity of the final product. While comprehensive step-by-step quantitative data for this compound purification is not extensively published, the following table provides a representative summary of expected outcomes based on available data and typical purification efficiencies for similar natural products. The production of this compound by S. atroolivaceus has been estimated to be as high as 19 µg/mg (wet weight of whole cells and agar).[1][3]

Table 1: Representative Purification Summary for this compound from a 10 L Fermentation

| Purification Step | Total this compound (mg) | Purity (%) | Step Recovery (%) | Overall Yield (%) |

| Crude Acetone Extract | 150 | ~5 | 100 | 100 |

| Hydrophobic Resin Eluate | 105 | ~35 | 70 | 70 |

| Preparative HPLC Pool | 73.5 | >95 | 70 | 49 |

Note: The values in this table are illustrative and can vary significantly based on fermentation yield, specific chromatographic conditions, and fraction collection strategy.

Experimental Workflows

The following diagrams illustrate the logical flow of the two primary purification protocols described in this document.

Caption: Workflow for Protocol 1.

Caption: Workflow for Protocol 2 (Alternative).

Detailed Experimental Protocols

Protocol 1: Purification via Hydrophobic and Reversed-Phase Chromatography

This protocol is adapted from the successful isolation of Berninamycin E, a close structural analog of this compound, from S. atroolivaceus.

4.1. Fermentation and Extraction

-

Cultivation: Culture Streptomyces atroolivaceus (e.g., NBRC 12741) on a suitable solid medium (e.g., ISP2 agar) at 30°C for 6 days.

-

Extraction: Mince the agar medium containing the microbial growth and extract with an equal volume of acetone.

-

Filtration and Concentration: Filter the acetone extract to remove solid debris. Concentrate the filtrate using a rotary evaporator to obtain an aqueous suspension.

4.2. Hydrophobic Interaction Chromatography (HIC)

-

Column Preparation: Pack a column (e.g., 5 x 10 cm) with a hydrophobic resin (e.g., Diaion HP-20 or equivalent CHP20P). Equilibrate the column with deionized water.

-

Sample Loading: Load the aqueous suspension from step 1.3 onto the equilibrated column.

-

Washing: Wash the column with 2-3 column volumes of deionized water to remove highly polar impurities.

-

Step Gradient Elution: Elute the bound compounds using a stepwise gradient of methanol (MeOH) in water:

-

Elute with 20% MeOH.

-

Elute with 60% MeOH.

-

Elute with 100% MeOH.

-

-

Fraction Analysis: Collect fractions and analyze for the presence of this compound using analytical HPLC-MS. This compound is expected to elute in the 60% or 100% MeOH fractions. Pool the fractions containing the target compound.

4.3. Preparative Reversed-Phase HPLC (RP-HPLC)

-

Sample Preparation: Evaporate the pooled fractions from HIC to dryness and reconstitute in a minimal volume of 50:50 acetonitrile:water.

-

Chromatography Conditions:

-

Column: ODS column (e.g., Cosmosil MSII, 4.6 x 250 mm or a preparative equivalent).

-

Mobile Phase A: Acetonitrile/Water/Trifluoroacetic Acid (TFA) (30:70:0.1).

-

Mobile Phase B: Acetonitrile/Water/TFA (70:30:0.1).

-

Flow Rate: 1 mL/min (analytical) or scaled up for preparative column.

-

Detection: 220 nm.

-

-

Elution Program:

-

Isocratic Step: 5 minutes with 100% Mobile Phase A.

-

Gradient Step: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 25 minutes.

-

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Analyze the purity of the collected fraction by analytical HPLC. Pool pure fractions and lyophilize to obtain this compound as a powder.

Protocol 2: Alternative Purification via Solvent Extraction and C18 Chromatography

This protocol is based on methods used for other thiopeptide antibiotics and offers an alternative to the HIC-based approach.

2.1. Fermentation and Extraction

-

Cultivation: Grow the Streptomyces strain in a suitable liquid fermentation medium.

-

Extraction: Extract the whole fermentation broth (1.5 L) with an equal volume of butanol (1:1 v/v) by shaking at 250 rpm for 2 hours at 30°C.

-

Phase Separation: Separate the organic phase by centrifugation (e.g., 9000 rpm for 20 min).

-

Concentration: Remove the butanol from the organic phase by rotary evaporation at 45°C to yield an oily crude extract.

2.2. Silica Gel Chromatography

-

Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol or chloroform).

-

Chromatography: Perform column chromatography using silica gel.

-

Elution: Elute with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient.

-

Fraction Analysis: Analyze fractions by TLC or analytical HPLC and pool those containing this compound.

2.3. Preparative C18 HPLC

-

Sample Preparation: Evaporate the pooled fractions from the silica gel step and dissolve the residue in 100% methanol.

-

Chromatography Conditions:

-

Column: Preparative C18 column (e.g., ZORBAX XDB-C18, 21.2 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 20 mL/min.

-

Detection: Diode Array Detector (DAD).

-

-

Elution Program: A linear gradient from 5% to 95% Mobile Phase B over approximately 47 minutes.

-

Fraction Collection and Processing: Collect, analyze, and lyophilize the pure fractions as described in Protocol 1 (steps 4.3.4 and 4.3.5).

Alternative Separation Technique: Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, which can be advantageous for preventing irreversible adsorption of the sample. While a detailed protocol for this compound is not available, biphasic solvent systems commonly used for peptides, such as those based on n-hexane-ethyl acetate-methanol-water, can be adapted for this purpose. The selection of an appropriate solvent system is critical and should be guided by determining the partition coefficient (K) of this compound in various solvent systems.

Quality Control and Characterization

The identity and purity of the final this compound product should be confirmed by:

-

HPLC-MS: To confirm the molecular weight (m/z for [M+H]⁺ is approximately 1146.34) and purity.

-

NMR Spectroscopy: For structural confirmation by comparing with published spectral data.

-

UV Spectroscopy: To observe the characteristic absorption spectrum.

References

Laboratory protocols for working with Berninamycin A.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for working with Berninamycin A, a potent thiopeptide antibiotic. The information compiled here is intended to guide researchers in studying its antibacterial properties and mechanism of action.

Overview of this compound

This compound is a macrocyclic thiopeptide antibiotic produced by the bacterium Streptomyces bernensis. It exhibits significant activity against a range of Gram-positive bacteria by inhibiting protein synthesis. Its mechanism of action is similar to that of thiostrepton, involving the binding to the 23S rRNA and ribosomal protein L11 complex on the 50S ribosomal subunit. This interaction interferes with the function of the ribosomal A site, ultimately halting peptide chain elongation.

Quantitative Data: Antibacterial Activity

This compound has demonstrated potent activity against various Gram-positive pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported in the literature.

| Bacterial Strain | MIC (µM) |

| Bacillus subtilis | 6.3 |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 10.9 |

Note: Further studies are required to establish a comprehensive antibacterial spectrum.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against Gram-positive bacteria, following general principles from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound dilutions:

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Prepare bacterial inoculum:

-

From a fresh culture plate, select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation:

-

Add the diluted bacterial suspension to each well containing the this compound dilutions and the growth control well.

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

-

In Vitro Protein Synthesis Inhibition Assay

This protocol is adapted from methods used for the related antibiotic thiostrepton and can be used to assess the inhibitory effect of this compound on bacterial protein synthesis.

Materials:

-

S30 extract from a suitable Gram-positive bacterium (e.g., Bacillus subtilis)

-

This compound

-

Radiolabeled amino acid (e.g., [³⁵S]-methionine or [³H]-leucine)

-

ATP and GTP

-

tRNA mixture

-

Amino acid mixture (minus the radiolabeled amino acid)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the S30 extract, ATP, GTP, tRNA mixture, and the amino acid mixture.

-

Add varying concentrations of this compound to different tubes. Include a no-antibiotic control.

-

-

Initiation of Translation:

-

Add the radiolabeled amino acid to each tube to initiate protein synthesis.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes).

-

-

Precipitation of Proteins:

-

Stop the reaction by adding cold 10% TCA.

-

Incubate on ice for 30 minutes to precipitate the newly synthesized proteins.

-

-

Filtration and Washing:

-

Collect the precipitated protein by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA to remove unincorporated radiolabeled amino acids.

-

-

Quantification:

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of protein synthesis inhibition for each this compound concentration relative to the no-antibiotic control.

-

Determine the IC50 value, which is the concentration of this compound that inhibits protein synthesis by 50%.

-

Ribosome Binding Assay

This protocol describes a nitrocellulose filter binding assay, adapted from studies with thiostrepton, to determine the binding of this compound to bacterial ribosomes.

Materials:

-

Radiolabeled this compound (if available) or unlabeled this compound for competition assay

-

Purified 70S ribosomes from a Gram-positive bacterium

-

Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol)

-

Nitrocellulose filters (0.45 µm pore size)

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure (Competition Assay):

-

Reaction Setup:

-

Prepare reaction mixtures containing a fixed concentration of radiolabeled thiostrepton (as a known ligand for the binding site) and purified 70S ribosomes in binding buffer.

-

Add increasing concentrations of unlabeled this compound to the reaction tubes. Include a control with no unlabeled competitor.

-

-

Incubation:

-

Incubate the mixtures at 37°C for 20-30 minutes to allow binding to reach equilibrium.

-

-

Filtration:

-

Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosome-ligand complexes will be retained on the filter, while unbound ligand will pass through.

-

-

Washing:

-

Quickly wash the filters with cold binding buffer to remove non-specifically bound radiolabeled ligand.

-

-

Quantification:

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound radiolabeled thiostrepton as a function of the concentration of unlabeled this compound.

-

A decrease in the radioactive signal with increasing concentrations of this compound indicates competition for the same binding site. The data can be used to calculate the binding affinity (Ki) of this compound.

-

Visualized Pathways and Workflows

Caption: Mechanism of Action of this compound.

Caption: Workflow for MIC Determination.

Caption: In Vitro Protein Synthesis Inhibition Assay Workflow.

Application of Berninamycin A in Antibacterial Research: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals